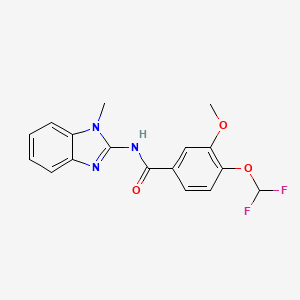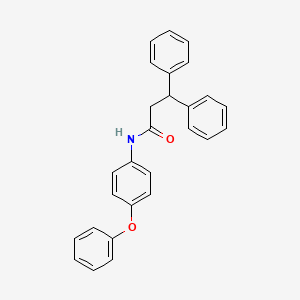![molecular formula C19H25F3N4O2 B10952633 (1Z)-N'-[(1-Adamantylacetyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide](/img/structure/B10952633.png)
(1Z)-N'-[(1-Adamantylacetyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z)-N’-[(1-Adamantylacetyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide is a complex organic molecule featuring an adamantyl group, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-[(1-Adamantylacetyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine under controlled conditions.
Adamantylacetylation: The adamantyl group is introduced through an acylation reaction using adamantylacetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the adamantylacetylated intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group on the pyrazole ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity patterns, particularly involving the trifluoromethyl group and the adamantyl moiety. It serves as a model compound for studying steric and electronic effects in organic reactions.
Biology and Medicine
In biological and medical research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory and anticancer therapies .
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings that require specific chemical resistance and mechanical properties .
Mechanism of Action
The mechanism by which (1Z)-N’-[(1-Adamantylacetyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantyl group provides steric bulk, influencing the binding affinity and specificity, while the trifluoromethyl group can enhance metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(1Z)-N’-[(1-Adamantylacetyl)oxy]-2-[5-methyl-1H-pyrazol-1-YL]ethanimidamide: Lacks the trifluoromethyl group, which can significantly alter its reactivity and biological activity.
(1Z)-N’-[(1-Adamantylacetyl)oxy]-2-[3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide: The position of the trifluoromethyl group is different, affecting its electronic properties and interactions.
Uniqueness
The presence of both the adamantyl and trifluoromethyl groups in (1Z)-N’-[(1-Adamantylacetyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide makes it unique. These groups confer distinct steric and electronic properties, enhancing its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C19H25F3N4O2 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethylidene]amino] 2-(1-adamantyl)acetate |
InChI |
InChI=1S/C19H25F3N4O2/c1-11-2-15(19(20,21)22)24-26(11)10-16(23)25-28-17(27)9-18-6-12-3-13(7-18)5-14(4-12)8-18/h2,12-14H,3-10H2,1H3,(H2,23,25) |
InChI Key |
HSYFLLQTTTUHOH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/OC(=O)CC23CC4CC(C2)CC(C4)C3)/N)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC(=NOC(=O)CC23CC4CC(C2)CC(C4)C3)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethyl-N-(2-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952552.png)


![{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10952570.png)
![3a-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10952574.png)
![Ethyl 2-{butyl[(E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propenoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10952581.png)
![3a-[3-(difluoromethoxy)phenyl]-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10952582.png)
![1-(difluoromethyl)-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952584.png)

![6-Amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10952587.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B10952599.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10952622.png)
![11,13-dimethyl-4-[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952630.png)
![Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10952631.png)
